

Technical Support Center: Implementing Annual Diabetic Foot Exams

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common barriers to the implementation of annual diabetic foot exams in clinical and research settings.

Frequently Asked Questions (FAQs)

Patient-Level Barriers

Q1: What are the most common patient-related barriers to receiving an annual diabetic foot exam?

A1: Patient-level barriers often include a lack of knowledge about the importance of foot care, fear or anxiety about the examination findings, financial constraints or lack of insurance, and logistical issues such as transportation and time off work.^{[1][2][3]} Some patients may also not receive routine foot examinations prior to developing their first diabetic foot ulcer (DFU), even with regular primary care appointments. Additionally, factors like low literacy, late presentation for care, and poor compliance with follow-up appointments contribute to the problem.^[1]

Q2: How can we address a patient's lack of awareness or education about diabetic foot care?

A2: Implementing patient education programs is a key solution.^[1] Educational interventions should explain the risks of diabetic foot complications, such as ulcers and amputations, and the preventive role of annual exams.^{[4][5]} Providing written and verbal information on proper foot self-care can empower patients.^[4] Studies show that patient education, combined with other

interventions, can significantly increase screening rates and reduce amputation rates by 45% to 85%.[5]

Q3: What strategies can be used if a patient refuses the foot exam?

A3: Patient refusal can be a barrier.[6] Educating staff and healthcare professionals on how to address patient concerns and explain the importance of the exam can help overcome this.[7] Emphasizing that the screening is a simple, painless, and crucial part of their diabetes management can alleviate anxiety.

Provider-Level Barriers

Q1: Our clinical staff cites lack of time during appointments as a major barrier. How can we overcome this?

A1: Time constraints are a frequently cited barrier.[2][6][8][9] Effective strategies include:

- **Team-Based Care:** Utilize nurses or medical assistants (MAs) to perform and document parts of the exam.[4][10][11] A nursing-led process can significantly improve completion rates.[11]
- **Dedicated Visits:** Host "comprehensive diabetic visits" that bundle all necessary annual screenings, including the foot exam.[6][12]
- **Efficient Workflow:** Have support staff instruct patients to remove their shoes and socks upon being placed in the exam room. This simple visual cue can significantly increase the number of exams performed.[7][13]

Q2: Some providers in our study are not confident in performing a comprehensive diabetic foot exam. What is the best approach to address this?

A2: Lack of provider knowledge, training, and confidence is a significant barrier.[1][2][6][8][9] A targeted educational program for providers and staff is crucial. Training should cover:

- The components of a comprehensive exam based on established guidelines (e.g., American Diabetes Association).[10][14]
- Proper documentation in the Electronic Health Record (EHR).[6][12]

- Risk stratification and appropriate follow-up intervals.[4] A quality improvement project demonstrated that provider education led to a significant increase in the comprehensiveness of foot exams conducted.[15]

Q3: We lack some of the necessary equipment for a full sensory exam. What are the essential tools?

A3: Lack of appropriate equipment is a common issue.[6][8][9] The essential tool for assessing loss of protective sensation (LOPS) is a 10-g monofilament.[14][16] Other recommended tools for a comprehensive neurological exam include a pinprick to assess small-fiber function or a 128-Hz tuning fork for vibration sensation.[4][5] For vascular assessment, palpation of pedal pulses is key; a handheld Doppler can be useful if pulses are difficult to find.[16][17] Assembling single-use foot screening toolkits for each exam room can remove this barrier effectively.[4][18]

System-Level Barriers

Q1: How can we use our Electronic Health Record (EHR) system to improve foot exam rates?

A1: The EHR is a powerful tool. System-level interventions include:

- Customized Templates: Create a dedicated, pre-populated EHR template for the diabetic foot exam to streamline documentation.[4][15]
- Automated Alerts: Implement an EMR/EHR alert that prompts providers when a patient with diabetes is due for their annual foot exam.[15][19] Studies have shown a statistically significant increase in exam performance after implementing an EMR alert.[19]
- Reporting and Feedback: Use the EHR to generate performance reports to track completion rates and provide feedback to clinical teams.[4][6][10]

Q2: Our clinic has poor coordination between primary care and specialists like podiatry. How can this be improved?

A2: Poor communication and fragmented care are systemic barriers.[1][8] Establishing clear referral pathways and fostering closed-loop communication between different departments is essential.[1] A multidisciplinary team approach is considered a best practice for managing

diabetic foot care.[1][2] The system should ensure that patients identified as high-risk are referred to a specialist in a timely manner.[4][8]

Troubleshooting Guides & Experimental Protocols

Guide 1: Implementing a Nurse-Led Screening Protocol

This guide details a quality improvement (QI) methodology to increase diabetic foot exam rates by leveraging registered nurses (RNs).

Experimental Protocol

- Objective: To increase the rate of annual comprehensive diabetic foot exams from a baseline of 43% to over 70% within an 8-week intervention period.[4]
- Design: A pre-test/post-test quality improvement project design.
- Interventions:
 - Staff Education: Conduct a training session for all RNs and nurse practitioners on proper foot exam technique according to American Diabetes Association (ADA) guidelines, risk stratification, and documentation in the custom EHR template. Require a return demonstration of the technique from each participant.[4][18]
 - Single-Use Toolkits: Stock each exam room with single-use foot screening toolkits. Each kit should contain a 10-g monofilament and a neurological pin.[4]
 - EHR Template: Develop and deploy a customized, pre-populated EHR template for documenting the comprehensive diabetic foot exam.[4]
 - Workflow Integration: Integrate the diabetic foot exam into the RN's scope of practice. The RN performs the exam and patient education, documenting the findings in the new EHR template.[4]
- Data Collection & Analysis:
 - Baseline Data: Conduct a retrospective chart audit of all patients with a diabetes diagnosis seen in the 8 weeks prior to the intervention to determine the baseline rate of documented

foot exams.[4]

- Post-Intervention Data: Prospectively track all eligible patient visits during the 8-week intervention period. An eligible patient is defined as having a diabetes diagnosis and no documented foot exam within the past 12 months.[4][20]
- Outcome Measures: The primary outcome is the percentage of eligible patients who receive a comprehensive diabetic foot exam. A secondary outcome is the percentage of completed exams that result in a prescribed follow-up or appropriate referral.[4]
- Statistical Analysis: Use a chi-square analysis to compare pre- and post-intervention rates. Calculate odds ratios (OR) to determine the likelihood of an exam being performed post-intervention compared to pre-intervention.[4][20]

Guide 2: Leveraging the EHR to Boost Screening Rates

This guide outlines a methodology to test the effectiveness of an EHR-based alert system.

Experimental Protocol

- Objective: To determine if the implementation of an EHR alert increases the number of diabetic foot exams performed.
- Design: A quasi-experimental, pre-implementation/post-implementation comparison.[19]
- Intervention:
 - Develop EHR Alert: Create an automated, non-intrusive alert within the EHR that appears in the patient's chart, notifying the provider that the patient has a diagnosis of Type 2 Diabetes and is due for a comprehensive foot exam.[19]
 - Integrate Screening Tool: Link the alert to a standardized, efficient screening tool or template, such as Inlow's 60-Second Diabetic Foot Screen, to guide and simplify the examination process.[19]
- Data Collection & Analysis:

- Pre-Implementation Group (Baseline): Retrospectively review the charts of a set number of patients (e.g., 35) with Type 2 Diabetes seen prior to the EHR alert implementation to determine the number of foot exams performed.[\[19\]](#)
- Post-Implementation Group: Prospectively track the same number of patients (e.g., 30-35) after the EHR alert has been activated to count the number of foot exams performed.[\[19\]](#)
- Statistical Analysis: Use a Pearson's chi-square test to analyze the frequencies and determine if there is a statistically significant difference in the proportion of foot exams performed between the pre- and post-implementation groups.[\[19\]](#)

Data Presentation: Efficacy of Interventions

The following tables summarize quantitative data from quality improvement studies aimed at increasing diabetic foot exam completion rates.

Table 1: Impact of a Nurse-Led Protocol with Toolkit[\[4\]](#)[\[20\]](#)

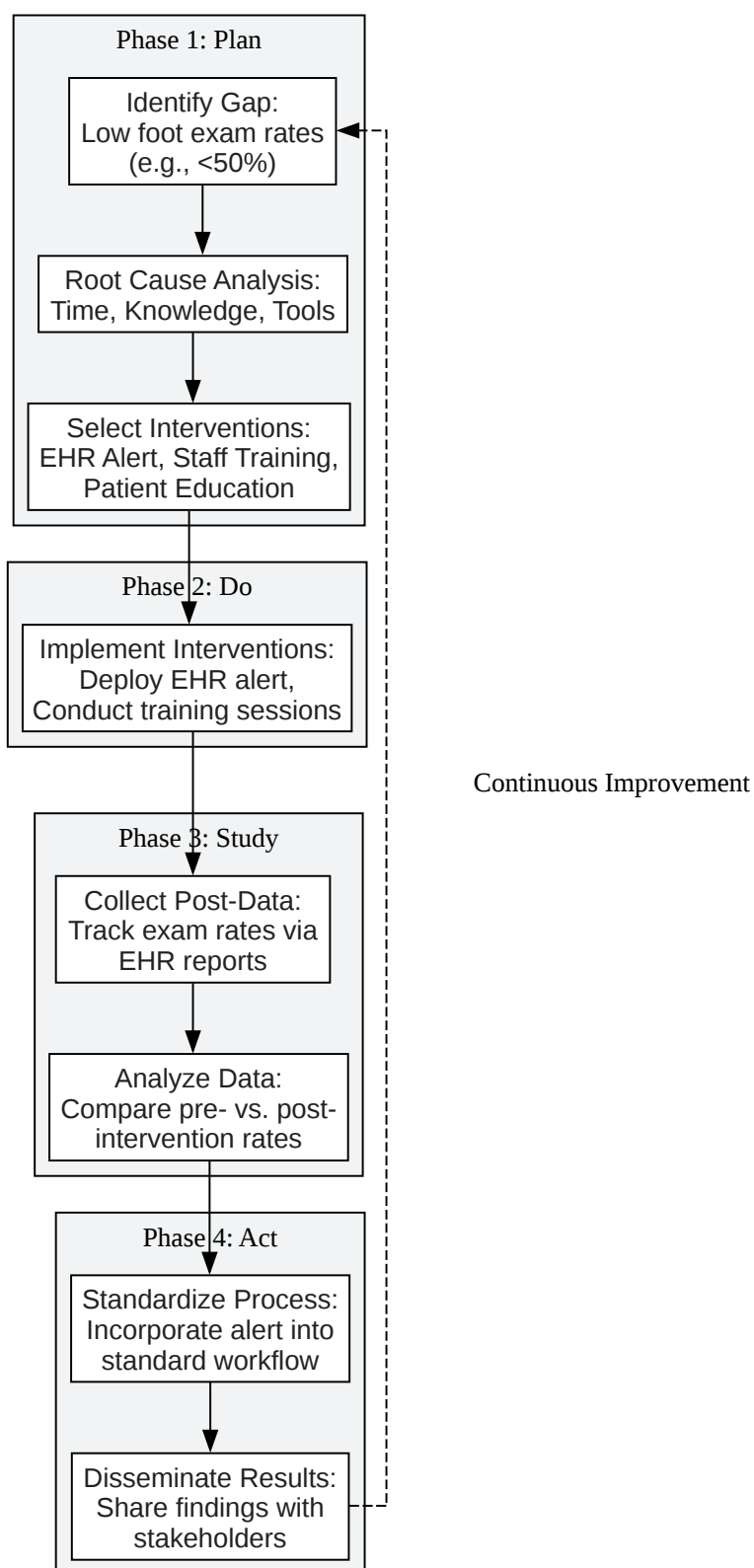
Metric	Pre- Intervention (Baseline)	Post- Intervention (8 Weeks)	Percentage Point Increase	Odds Ratio (95% CI)
Exam Completion Rate	43.0% (18 of 42)	74.1% (43 of 58)	+31.1%	3.82 (1.64–8.92)
Appropriate Follow- up/Referral	38.1% (16 of 42)	70.7% (41 of 58)	+32.6%	3.92 (1.69–9.09)

Table 2: Impact of EHR Alerts and Provider Education

Study Intervention	Baseline Rate	Post-Intervention Rate	Key Finding
EHR Alert + Screening Tool[19]	32% (11 of 35 patients)	77% (23 of 30 patients)	A 45% mean increase in exam performance; statistically significant (p=0.02).
Provider Education + EHR Template & Alert[15]	51.6% (16 of 31 patients)	60.6% (20 of 33 patients)	Non-significant increase in frequency, but a significant increase in exam completeness (all 3 components): 0% to 35% (p=0.011).
Provider/MA Training + Cues[10]	60%	84.8%	Surpassed the national benchmark of >80%.
Comprehensive Diabetic Visits[6][12]	15.6%	76%	Bundling preventive services into dedicated visits dramatically increased compliance.

Visualizations: Workflows and Logical Relationships

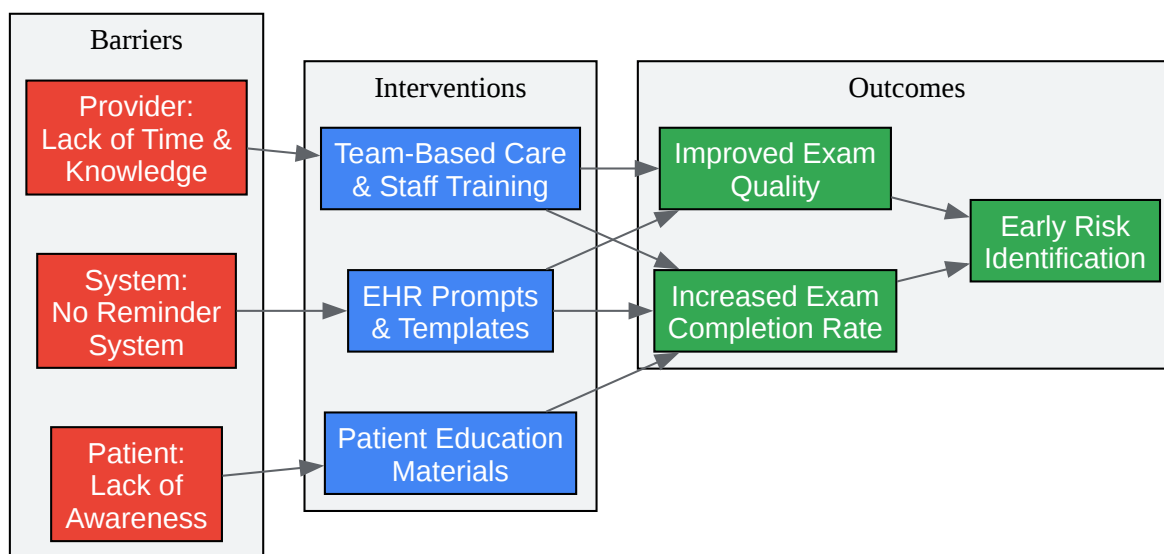
Workflow for a Quality Improvement Project



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Caption: A Plan-Do-Study-Act (PDSA) cycle for a quality improvement project.

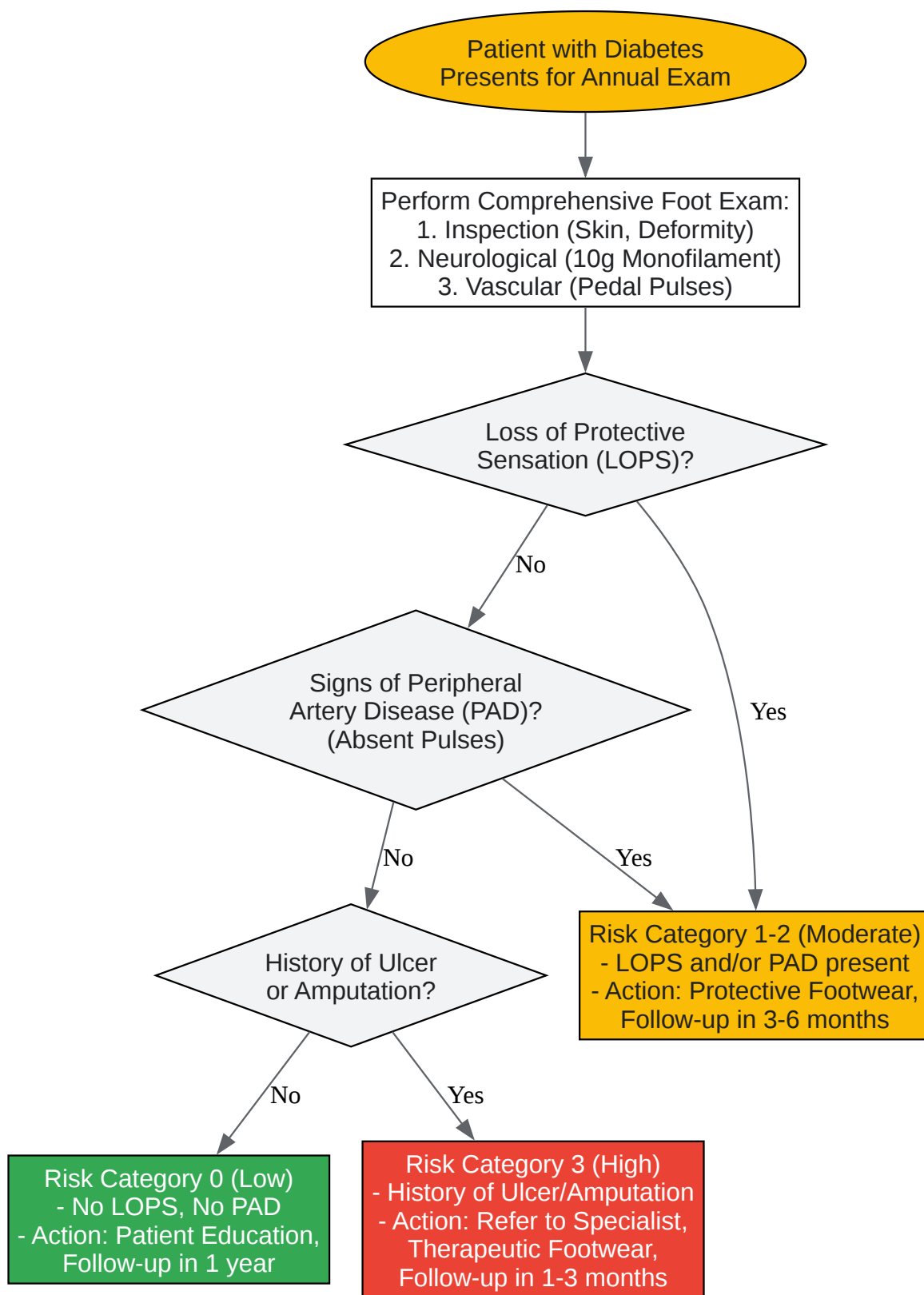
Barriers, Interventions, and Outcomes



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Caption: Logical relationship between barriers, interventions, and outcomes.

Diabetic Foot Exam and Risk Stratification Pathway



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Caption: Decision pathway for risk stratification based on foot exam findings.

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